3-(4-Carboxyphenyl)-5-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-carboxyphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-20-13-7-11(6-12(8-13)15(18)19)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMLTJMFKRDNQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689924 | |
| Record name | 5-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-39-8 | |
| Record name | 5-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Carboxyphenyl 5 Methoxybenzoic Acid and Analogues
Retrosynthetic Analysis and Strategic Precursor Selection
The retrosynthetic analysis of 3-(4-Carboxyphenyl)-5-methoxybenzoic acid primarily involves the disconnection of the central carbon-carbon (C-C) bond that links the two aromatic rings. This key disconnection points to two main synthons: a 3-methoxy-5-substituted benzoic acid derivative and a 4-substituted benzoic acid derivative. The specific nature of the substituents ("X" and "Y" in the diagram below) on these precursors is dictated by the chosen forward synthetic strategy, typically a cross-coupling reaction.
Core Retrosynthetic Disconnection:
(Target Molecule)(Precursor 1)(Precursor 2)
Strategic precursor selection is crucial for a successful synthesis. The functional groups must be compatible with the reaction conditions or be protected during the key bond-forming step. For instance, in a Suzuki-Miyaura coupling, one precursor would be an organoboron derivative (e.g., a boronic acid or ester) and the other would be a halide (e.g., bromide or iodide). The carboxylic acid groups are often protected as esters (e.g., methyl or ethyl esters) to prevent side reactions and improve solubility in organic solvents.
Common Precursor Choices for Cross-Coupling:
Precursor 1 (Ring A): Methyl 3-bromo-5-methoxybenzoate or Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
Precursor 2 (Ring B): Methyl 4-bromobenzoate (B14158574) or 4-(Methoxycarbonyl)phenylboronic acid.
Carbon-Carbon Coupling Strategies for Biaryl Linkage Formation
The formation of the biaryl linkage is the cornerstone of synthesizing this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.
Suzuki-Miyaura Cross-Coupling Approaches for Aryl-Aryl Bond Construction
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely adopted method for forming C-C bonds between aryl groups. researchgate.netnih.gov It typically involves the reaction of an organoboron compound (like an arylboronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium(0) complex. researchgate.net This reaction is favored due to its mild conditions, high functional group tolerance, and the generally low toxicity of the boron-containing byproducts. rsc.org
For the synthesis of the target molecule's backbone, a typical Suzuki-Miyaura reaction would couple a substituted methoxybenzoate with a substituted benzoate. For example, methyl 3-bromo-5-methoxybenzoate can be reacted with 4-(methoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov The reaction is generally performed in a solvent mixture, such as toluene (B28343) and water, under an inert atmosphere.
A decarbonylative version of the Suzuki-Miyaura coupling has also been developed, which uses carboxylic acids directly, thereby avoiding the need to pre-form aryl halides. nih.gov This approach offers a more direct route to biaryls from readily available starting materials. rsc.org
Table 1: Example Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Methyl 3-bromo-5-methoxybenzoate | 4-(Methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | High |
| 3-Bromo-5-methoxybenzoic acid | 4-Carboxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Good |
Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Ullmann, Negishi)
While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions provide alternative pathways for constructing the biaryl scaffold.
The Ullmann reaction is a classic method that typically involves the copper-catalyzed coupling of two aryl halides. Modern variations of the Ullmann reaction can be performed under milder conditions than the traditional high-temperature requirements. For instance, the palladium-mediated Ullmann cross-coupling of bromo-nitrobenzene derivatives has been used to create biaryl intermediates for the synthesis of other complex molecules. researchgate.net
The Negishi cross-coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This method is known for its high reactivity and functional group tolerance. It has been successfully applied to the synthesis of various tryptophan regioisomers by coupling bromoindoles with organozinc reagents derived from amino acids, demonstrating its utility in creating C-C bonds on functionalized aromatic systems. nih.gov
Cascade Reactions Involving Friedel-Crafts Alkylation and Rearrangement Pathways
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to complex molecules. A cascade process combining a Suzuki coupling with a Friedel-Crafts reaction has been reported for the synthesis of biaryl carboxylic acids. acs.org This strategy can involve an initial Suzuki coupling to form a biaryl intermediate, which then undergoes an intramolecular Friedel-Crafts alkylation, followed by a Lewis-acid-catalyzed rearrangement to yield the final product. acs.org Such processes are highly step-economical, reducing waste and purification steps. acs.org
The Friedel-Crafts reaction itself, a cornerstone of organic synthesis for forming C-C bonds on aromatic rings, has been continually developed to be more environmentally benign, often using catalytic amounts of a Lewis or Brønsted acid instead of stoichiometric quantities. nih.govbeilstein-journals.org These advancements make its integration into cascade sequences for synthesizing complex biaryls like this compound increasingly attractive.
Directed Ortho-Metalation Techniques for Regioselective Functionalization of Benzoic Acid Derivatives
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org In this method, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents.
Crucially, the carboxylate group of an unprotected benzoic acid can act as an effective directing group. organic-chemistry.orgrsc.org By treating an unprotected benzoic acid with a suitable base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA), deprotonation occurs selectively at the position ortho to the carboxylate. organic-chemistry.org This method allows for the direct and regioselective introduction of substituents onto benzoic acid derivatives without the need for protecting the carboxylic acid. nih.gov
For example, this strategy could be envisioned for the synthesis of a key precursor. Starting with 3-methoxybenzoic acid, a DoM approach could be used to introduce a halogen or a boronic ester at the C5 position, or alternatively, starting with a 4-halobenzoic acid, a substituent could be introduced adjacent to the carboxylate. acs.org The choice of base can even influence the site of metalation, providing a versatile tool for controlling regioselectivity. organic-chemistry.org
Stereoselective Synthesis and Chiral Resolution for Axially Chiral Biaryl Derivatives
Biaryl compounds that are appropriately substituted in the ortho positions can exhibit restricted rotation around the aryl-aryl single bond, leading to atropisomerism—a form of axial chirality. acs.orgnih.gov The synthesis of enantiomerically pure axially chiral biaryls is a significant area of research, as these compounds are valuable as chiral ligands and in biologically active molecules. capes.gov.brrsc.org
Stereoselective synthesis aims to directly produce a single enantiomer of the axially chiral biaryl. This is often achieved through atroposelective cross-coupling reactions, where a chiral ligand on the metal catalyst controls the stereochemical outcome of the C-C bond formation. rsc.org For example, Pd(II)-catalyzed atroposelective C-H olefination has been used to generate axially chiral biaryls with high enantioselectivity. rsc.org
Chiral resolution is a method used to separate a racemic mixture of atropisomers. nih.gov A common approach is to react the racemic biaryl dicarboxylic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine (B1667951) or a chiral amine. libretexts.org This reaction forms a mixture of diastereomeric salts, which have different physical properties and can be separated by methods like fractional crystallization. jst.go.jp Once separated, the pure enantiomer of the dicarboxylic acid can be recovered by treating the diastereomeric salt with acid. libretexts.org Another advanced technique is dynamic kinetic resolution (DKR), where a configurationally unstable racemic mixture is converted into a single, stable enantiomeric product through the use of a chiral catalyst. rsc.orgrsc.org
Table 2: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent Type | Example | Principle of Separation |
|---|---|---|
| Chiral Amine | (R)-(+)-α-Methylbenzylamine | Formation of diastereomeric ammonium (B1175870) carboxylate salts |
| Chiral Alkaloid | Brucine or Strychnine | Formation of diastereomeric alkaloid salts |
| Chiral Alcohol | (R)-(-)-2-Butanol | Formation of diastereomeric esters (requires derivatization) |
Sustainable and Green Chemistry Approaches in Synthetic Pathways
The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of sustainable and green synthetic routes for complex molecules like this compound. These methodologies prioritize the reduction of hazardous substances, maximization of atom economy, and utilization of renewable resources and energy-efficient processes. Key green chemistry principles are increasingly being applied to the synthesis of biphenyl (B1667301) dicarboxylic acids and their analogues, focusing on catalytic processes, safer solvents, and alternative energy inputs.
A significant advancement in the green synthesis of biphenyl structures is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ajgreenchem.com This method allows for the efficient formation of the carbon-carbon bond between two aryl groups under relatively mild conditions. ajgreenchem.com The synthetic approach often involves the coupling of a substituted boronic acid with a halo-aromatic compound, catalyzed by a palladium complex. ajgreenchem.com The use of catalytic amounts of palladium, as opposed to stoichiometric reagents, is a cornerstone of green chemistry, minimizing waste and improving reaction efficiency.
Another key area of green innovation is the oxidation of precursor molecules. For instance, the liquid-phase oxidation of dimethylbiphenyls using molecular oxygen in the presence of a cobalt bromide catalyst presents a greener alternative to traditional heavy-metal oxidants. osti.gov This process has been investigated for the synthesis of biphenyl-3,4-dicarboxylic acid, where the methyl group at the para position is selectively oxidized. osti.gov Such catalytic oxidation systems often operate at atmospheric pressure and in acetic acid, a relatively benign solvent. osti.gov
Furthermore, the use of safer and more environmentally friendly oxidants is being explored. One such example is the use of sodium chlorite (B76162) for the oxidation of dialdehydes to dicarboxylic acids. google.com This method is reported to have higher safety, produce higher yields, and result in less environmental pollution, making it suitable for industrial-scale production. google.com The reaction can be carried out in water or other simple organic solvents at low temperatures. google.com
Hydrothermal synthesis is another green technique, particularly relevant for the subsequent use of biphenyl dicarboxylic acids in creating metal-organic frameworks (MOFs). nih.govmdpi.com This method employs water as a solvent under elevated temperature and pressure, eliminating the need for hazardous organic solvents. nih.gov While this is often used for postsynthesis modification and application, the principles of using water as a green reaction medium are being increasingly integrated into the primary synthesis of the organic linkers themselves. nih.gov
The development of bio-based alternatives to petroleum-derived starting materials is also a forward-looking green chemistry strategy. jk-sci.com For example, 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA) has been proposed as a sustainable substitute for terephthalic acid and other biphenyl dicarboxylic acids. jk-sci.com BFDCA is derived from agricultural by-products and can be synthesized under milder conditions, and the resulting polymers are often biodegradable. jk-sci.com This approach addresses key environmental concerns by reducing reliance on fossil fuels and designing for degradation.
Below are data tables summarizing some of the green chemistry approaches applicable to the synthesis of biphenyl dicarboxylic acids.
Table 1: Catalytic Cross-Coupling Reactions for Biphenyl Synthesis This table is interactive. You can sort and filter the data.
| Catalyst System | Reactants | Solvent | Key Advantages |
|---|---|---|---|
| Pd(PPh₃)₄ / K₂CO₃ | Substituted boronic acids and 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | 1,4-dioxane:H₂O | High efficiency in C-C bond formation, mild reaction conditions. ajgreenchem.com |
| Triphenylphosphine-nickel chloride / Zinc | 4-halogen substituted o-benzenedicarboxylic acid ester | Aprotic polar solvent | Use of a less expensive nickel catalyst. google.com |
Table 2: Green Oxidation Methods for Dicarboxylic Acid Synthesis This table is interactive. You can sort and filter the data.
| Oxidant/Catalyst | Substrate | Solvent | Key Features |
|---|---|---|---|
| O₂ / Cobalt bromide catalyst | 3,4-dimethylbiphenyl | Acetic acid | Utilizes molecular oxygen as the primary oxidant, atmospheric pressure. osti.gov |
| Sodium chlorite | 4,4'-diphenyl-dimethanal | Water, methanol, ethanol, or dichloromethane | Mild reaction conditions (0-5 °C), high yield, and improved safety. google.com |
Advanced Structural Elucidation and Spectroscopic Characterization of 3 4 Carboxyphenyl 5 Methoxybenzoic Acid
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Although specific crystallographic data for the title compound is not published, the molecular conformation is dictated by the rotational freedom around the central carbon-carbon single bond connecting the two phenyl rings. In many biphenyl (B1667301) derivatives, the rings are not coplanar due to steric hindrance between the ortho-hydrogens. For instance, in 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, the two arene rings are tilted at an angle of 24.3(1)°. researchgate.net A similar non-planar conformation is expected for 3-(4-Carboxyphenyl)-5-methoxybenzoic acid. The carboxylic acid groups are anticipated to be rotated slightly out of the plane of their respective benzene (B151609) rings. researchgate.net
The solid-state architecture of carboxylic acids is typically dominated by strong intermolecular hydrogen bonds. nih.govmdpi.com For this compound, the two carboxylic acid groups are the primary sites for hydrogen bonding. It is highly probable that the molecules will form cyclic dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules, a common and stable supramolecular synthon. nih.gov This is a recurring motif in the crystal structures of carboxylic acids.
Solution-State Spectroscopic Analysis for Structural Fingerprinting and Dynamics
Spectroscopic techniques are invaluable for confirming the molecular structure and probing the electronic environment of the molecule in solution.
NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. While specific spectra for this compound are not available, the expected chemical shifts can be inferred from related compounds.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the two different rings. The protons on the methoxy-substituted ring would be influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group. The protons on the second ring would be affected by its carboxylic acid group. The methoxy group would appear as a sharp singlet, likely in the range of 3.8-4.0 ppm. The carboxylic acid protons would appear as broad singlets at a downfield chemical shift, typically above 10 ppm.
¹³C NMR: The carbon NMR spectrum would provide a signal for each unique carbon atom. The carbonyl carbons of the carboxylic acid groups would have the highest chemical shifts, expected to be in the 165-175 ppm range. The carbon atom attached to the methoxy group would also be distinct. The chemical shifts of the aromatic carbons would be spread over the typical aromatic region (110-140 ppm), influenced by the substituents on each ring.
The following table presents ¹³C NMR data for the structurally similar 3-methoxybenzoic acid, which can serve as a reference. researchgate.net
| Assignment | Shift (ppm) |
| Carbonyl (C=O) | ~167 |
| Aromatic C-O | ~160 |
| Aromatic C-C | ~130-138 |
| Aromatic C-H | ~114-122 |
| Methoxy (O-CH₃) | ~55 |
This interactive table is based on reference data for similar compounds and illustrates expected chemical shift ranges.
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint. Key vibrational frequencies for this compound would include:
O-H Stretch: A very broad and strong absorption in the IR spectrum, typically centered around 3000 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. mdpi.com
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. The exact position can indicate the extent of hydrogen bonding.
C-O Stretch and O-H Bend: These appear in the fingerprint region (1400-1200 cm⁻¹).
Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
C-O-C Stretch (Ether): Bands corresponding to the methoxy group's asymmetric and symmetric stretching would be present, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) for Supramolecular Chirality
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides detailed three-dimensional structural information about chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light by a sample. youtube.com This technique is particularly sensitive to the mutual orientation of functional groups within a molecule, making it an ideal tool for determining the absolute configuration and conformational analysis of chiral compounds. wikipedia.org
For biphenyl derivatives, VCD is instrumental in studying supramolecular chirality, which arises from the non-covalent self-assembly of molecules into ordered, chiral aggregates. The atropisomerism of biphenyls, resulting from hindered rotation around the central C-C bond, can lead to stable, chiral conformations. Furthermore, the carboxylic acid groups present in molecules like this compound can form intermolecular hydrogen bonds, leading to the formation of dimers or larger oligomeric structures. researchgate.netnih.gov
The analysis of VCD spectra is often complex and relies heavily on quantum chemical calculations. acs.org By comparing the experimental VCD spectrum with spectra calculated for different possible conformations and configurations, the most probable structure in solution can be determined. researchgate.net For carboxylic acids, the solvent can significantly influence the VCD spectrum due to solute-solvent hydrogen bonding, which must be considered in the computational models. nih.govacs.org
Table 1: Representative VCD Data for a Chiral Biphenyl Carboxylic Acid Dimer
This table illustrates the type of data obtained from a VCD analysis of a chiral biphenyl carboxylic acid, highlighting the distinct positive and negative bands that are characteristic of its specific conformation. The data presented here is hypothetical and serves to represent the expected spectral features.
| Frequency (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment |
| 1720 | +5.2 | C=O stretch (asymmetric) |
| 1695 | -3.8 | C=O stretch (symmetric) |
| 1450 | +2.1 | C-H bend |
| 1280 | -1.5 | C-O stretch / O-H bend |
Note: This data is illustrative for a generic chiral biphenyl carboxylic acid dimer and does not represent experimentally measured values for this compound.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the molecular mass of a compound and for elucidating its fragmentation pathways. acs.org HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.
For this compound, HRMS would confirm its molecular formula, C15H12O5. Under electron ionization (EI), the molecule would undergo fragmentation, and the resulting mass spectrum would display a series of peaks corresponding to the charged fragments. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.
The fragmentation of biphenyl derivatives is influenced by the nature and position of their substituents. nih.govsphinxsai.com For this compound, fragmentation would likely involve:
Loss of a hydroxyl radical (-OH, M-17): A common fragmentation for carboxylic acids.
Loss of a carboxyl group (-COOH, M-45): Another characteristic fragmentation of benzoic acids.
Loss of a methyl radical (-CH3, M-15): From the methoxy group.
Loss of formaldehyde (B43269) (-CH2O, M-30): A potential rearrangement and fragmentation of the methoxy group.
Cleavage of the biphenyl linkage: Leading to fragments corresponding to the individual substituted benzene rings.
The study of methoxyhalobiphenyls has shown that the methoxy group influences the main fragmentation routes. nih.gov Similarly, studies on other substituted biphenyls have detailed the characteristic losses of various functional groups. sphinxsai.com
Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound
This table presents the predicted exact masses of the molecular ion and key fragments of this compound, as would be determined by HRMS.
| Ion | Formula | Predicted m/z |
| [M]⁺ | [C₁₅H₁₂O₅]⁺ | 272.0685 |
| [M-CH₃]⁺ | [C₁₄H₉O₅]⁺ | 257.0450 |
| [M-OH]⁺ | [C₁₅H₁₁O₄]⁺ | 255.0657 |
| [M-CH₂O]⁺ | [C₁₄H₁₀O₄]⁺ | 242.0579 |
| [M-COOH]⁺ | [C₁₄H₁₁O₃]⁺ | 227.0708 |
| [M-2COOH]⁺ | [C₁₃H₁₀O]⁺ | 182.0732 |
Note: The m/z values are calculated based on the monoisotopic masses of the most abundant isotopes and represent theoretical predictions.
Computational and Theoretical Investigations of 3 4 Carboxyphenyl 5 Methoxybenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For a molecule like 3-(4-Carboxyphenyl)-5-methoxybenzoic acid, a DFT calculation would typically reveal the distribution of electron density and the energies of the molecular orbitals. The HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the carboxyphenyl moiety, which can act as an electron acceptor.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound are not available.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers for interconversion between them. This is achieved by mapping the potential energy surface (PES) of the molecule, which describes the energy of the system as a function of its geometry. For this compound, a key conformational feature would be the dihedral angle between the two phenyl rings. Different rotational orientations would have different energies, and the lowest energy conformation would be the most stable.
Non-Covalent Interaction (NCI) Analysis and Energy Decomposition
Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a crucial role in determining the structure and properties of molecular systems. NCI analysis is a computational technique that helps to visualize and characterize these weak interactions based on the electron density and its derivatives. For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the carboxylic acid groups or interactions involving the methoxy (B1213986) group.
Energy decomposition analysis (EDA) is a method used to break down the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This provides insight into the nature of the forces holding the fragments together.
Molecular Dynamics (MD) Simulations for Solution-State Behavior and Self-Association
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes that occur in solution, such as conformational changes, solvent interactions, and self-association.
For this compound in a solvent like water, MD simulations could be used to investigate how the molecule interacts with the surrounding water molecules and to explore its conformational flexibility in solution. Furthermore, due to the presence of carboxylic acid groups capable of forming strong hydrogen bonds, this molecule may exhibit self-association to form dimers or larger aggregates in solution. MD simulations could help to elucidate the structure and stability of these self-associated species.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. By developing mathematical models based on a set of known molecules and their properties, QSPR can be used to predict the properties of new or untested compounds.
For this compound, a QSPR model could potentially be developed to predict various properties, such as its solubility, melting point, or chromatographic retention time. The model would be built using a dataset of related benzoic acid derivatives with known properties and a set of calculated molecular descriptors that encode structural information.
Molecular Docking Simulations for Exploring Molecular Recognition and Binding Interactions
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the molecular recognition process, which is critical for drug design and in elucidating the mechanism of action of bioactive compounds. In the context of this compound, molecular docking simulations could provide valuable insights into its potential biological targets and the nature of its interactions at the molecular level.
As of the current available research, no specific molecular docking studies have been published for this compound. Computational investigations have been performed on structurally related compounds, which can offer a conceptual framework for how this specific molecule might behave. For instance, studies on other multi-carboxyphenyl benzene (B151609) derivatives have explored their binding affinities with various proteins and DNA, highlighting the role of carboxylic acid groups in forming hydrogen bonds and electrostatic interactions with target macromolecules. Similarly, various methoxybenzoic acid derivatives have been the subject of docking studies to investigate their potential as inhibitors of enzymes like cyclooxygenases or their interactions with viral proteins.
Future molecular docking studies on this compound would be invaluable in identifying its potential protein targets and elucidating the specific amino acid residues involved in the binding interactions. Such studies would typically involve docking the compound into the binding sites of a panel of biologically relevant proteins and calculating the binding energies to predict the most likely targets. The results could then be used to guide further experimental investigations to validate these computational predictions.
A hypothetical molecular docking study of this compound against a potential protein target, for example, a specific enzyme or receptor, would likely generate data that could be summarized in the following tables:
Table 1: Predicted Binding Affinities of this compound with Hypothetical Protein Targets
| Protein Target | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| Enzyme A | -8.5 | 0.5 |
| Receptor B | -7.2 | 5.2 |
| Kinase C | -6.8 | 10.8 |
Table 2: Predicted Intermolecular Interactions between this compound and the Active Site of a Hypothetical Protein Target (Enzyme A)
| Interacting Residue | Interaction Type | Distance (Å) |
| Arg120 | Hydrogen Bond (with carboxyl group 1) | 2.8 |
| Lys99 | Hydrogen Bond (with carboxyl group 2) | 3.1 |
| Tyr250 | Pi-Pi Stacking (with phenyl ring 1) | 4.5 |
| Val110 | Hydrophobic Interaction (with methoxy group) | 3.9 |
| Leu205 | Van der Waals | 3.5 |
These tables are purely illustrative and represent the type of data that would be generated from molecular docking simulations. The actual values would be dependent on the specific protein targets investigated and the computational methods employed. The generation of such data for this compound awaits future computational research endeavors.
Supramolecular Chemistry and Self Assembly Principles
Design and Analysis of Hydrogen Bonding Networks for Directed Assembly
Hydrogen bonds are strong, directional, non-covalent interactions that are pivotal in the self-assembly of many organic molecules. Carboxylic acids, such as those present in 3-(4-Carboxyphenyl)-5-methoxybenzoic acid, are particularly effective hydrogen bond donors and acceptors. They commonly form robust dimeric synthons through O-H···O hydrogen bonds.
Role of π-π Stacking Interactions in Crystal Packing and Self-Organization
The two phenyl rings in this compound provide the potential for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of aromatic rings, play a crucial role in the stabilization of crystal structures and the self-organization of molecules.
Formation of Supramolecular Architectures (e.g., Co-crystals, Oligomers, Polymers)
The functional groups on this compound make it a prime candidate for the construction of various supramolecular architectures. The formation of co-crystals, where the target molecule crystallizes with another compound (a co-former) through non-covalent interactions, is a common strategy in crystal engineering to modify the physicochemical properties of a substance.
Furthermore, the bifunctional nature of the molecule, with two carboxylic acid groups, could potentially lead to the formation of one-dimensional supramolecular polymers or oligomers through catemeric hydrogen bonding motifs. These extended structures are of significant interest for the development of functional materials.
Despite this potential, there are no reports in the scientific literature describing the successful synthesis and characterization of co-crystals, supramolecular oligomers, or polymers involving this compound.
Exploration of Host-Guest Interactions
Host-guest chemistry involves the encapsulation of a smaller molecule (the guest) within a larger molecule or molecular assembly (the host). The design of molecular hosts often relies on creating pre-organized cavities lined with specific functional groups to bind guests through complementary non-covalent interactions.
Given its size and potential to form larger assemblies, it is conceivable that this compound or its supramolecular structures could act as hosts for small guest molecules. However, no studies have been published that explore or demonstrate any host-guest interactions involving this compound.
Data Tables
Due to the absence of experimental research on the supramolecular chemistry of this compound, no data is available to populate tables for crystallographic parameters, hydrogen bond geometries, or π-π stacking details.
Coordination Chemistry and Materials Science Applications
Design of Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers
As a dicarboxylic acid, 3-(4-Carboxyphenyl)-5-methoxybenzoic acid possesses the fundamental requisites to act as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The two carboxyl groups can coordinate to metal ions or clusters, forming the extended network structures characteristic of these materials. However, no published studies were found that specifically utilize this compound for the synthesis of MOF or coordination polymer structures.
Influence of Ligand Geometry and Functionalization on MOF Topology
The geometry of this compound is inherently bent due to the meta- and para-substitution pattern of the carboxyl groups on the biphenyl (B1667301) backbone. This V-shape, combined with the rotational freedom around the central carbon-carbon bond, could theoretically lead to diverse and complex network topologies in MOF synthesis. The methoxy (B1213986) group adds a functional element that could influence the electronic properties of the ligand and engage in weaker interactions within the resulting framework, potentially directing the self-assembly process. Despite these theoretical attributes, there is no experimental data in the scientific literature that details the synthesis of a MOF using this ligand or analyzes its influence on the resulting topology.
Tunable Pore Structures and Surface Area Investigations for Gas Adsorption
The creation of porous materials for gas adsorption is a primary application of MOFs. The dimensions and functionality of the pores are directly related to the length, rigidity, and functional groups of the organic linkers used. While one could hypothesize that MOFs constructed from this compound might possess specific pore environments influenced by the methoxy group, no research is available to confirm this. There are no published investigations into the pore structure, surface area, or gas adsorption capabilities of any MOF derived from this specific ligand.
Luminescence Properties of Lanthanide-Based Coordination Polymers
Lanthanide-based coordination polymers are of significant interest for their unique luminescent properties, which are often derived from an "antenna effect" where the organic ligand absorbs light and efficiently transfers the energy to the emissive lanthanide ion. The aromatic biphenyl structure of this compound makes it a potential candidate for such an antenna ligand. However, a review of the literature found no studies on the synthesis or characterization of lanthanide-based coordination polymers using this compound. Consequently, there is no data on its efficacy as an antenna ligand or the luminescence properties of any resulting materials. nih.govnih.gov
Integration into Polymer Synthesis and Polymerization Mechanisms
The dicarboxylic acid functionality of this compound allows it to act as a monomer in condensation polymerization reactions, similar to terephthalic acid or isophthalic acid. It could potentially be integrated into polyesters or polyamides, with the methoxy group and the biphenyl structure imparting specific properties such as thermal stability or modified solubility. Nevertheless, no research detailing its use in polymer synthesis or discussing the associated polymerization mechanisms could be identified.
Development of Additives for Coatings and Adhesives
In principle, the chemical structure of this compound might lend itself to use as an additive. For instance, its carboxylic acid groups could promote adhesion to substrates, and its aromatic structure could enhance thermal or UV stability in coating or adhesive formulations. However, there is no evidence in the scientific or patent literature to suggest that it has been developed or investigated for these purposes.
Fabrication of Functional Materials with Tailored Optical or Electrochemical Characteristics
The extended π-system of the biphenyl core in this compound suggests that materials incorporating this molecule could possess interesting optical or electrochemical properties. Coordination to metal centers could further modulate these characteristics, leading to functional materials for sensing or electronics. At present, no studies have been published that fabricate or characterize materials containing this compound with a focus on their optical or electrochemical properties.
Chemical Transformations and Derivatization Studies
Esterification and Amidation Reactions for Functional Group Modification
The presence of two carboxylic acid groups in 3-(4-carboxyphenyl)-5-methoxybenzoic acid allows for straightforward functional group modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, stability, and intermolecular interactions.
Esterification: The conversion of the carboxylic acid groups to esters can be achieved through various established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. libretexts.org The reaction equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. youtube.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be employed in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).
Alternatively, the reaction with alkyl halides in the presence of a non-nucleophilic base provides another route to ester formation. Given the presence of two carboxylic acid groups, selective mono-esterification versus di-esterification can be challenging and often requires careful control of stoichiometry and reaction conditions. The relative reactivity of the two carboxylic acids can also play a role in selectivity.
Amidation: Similar to esterification, the carboxylic acid functionalities can be readily converted to amides. This is typically achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. libretexts.org Direct amidation can also be accomplished using peptide coupling reagents, which facilitate the formation of the amide bond under mild conditions, a technique widely used in peptide synthesis. The choice of amine allows for the introduction of a wide array of functional groups, significantly diversifying the chemical space of the derivatives.
| Reaction Type | Reagents and Conditions | Product Functional Group | Notes |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR) | Reversible reaction; often requires removal of water to drive to completion. |
| Alkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ester (-COOR) | SN2 type reaction. | |
| Alcohol, Coupling Agent (e.g., DCC, EDCI), Catalyst (e.g., DMAP) | Ester (-COOR) | Milder conditions, suitable for more complex alcohols. | |
| Amidation | 1. SOCl₂ or (COCl)₂2. Amine (RNH₂ or R₂NH) | Amide (-CONHR or -CONR₂) | Two-step process via an acid chloride intermediate. |
| Amine, Coupling Agent (e.g., HATU, HOBt), Base | Amide (-CONHR or -CONR₂) | Common in peptide synthesis; mild conditions. |
Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration) on the Aromatic Rings
The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents that can further influence the molecule's properties. The directing effects of the existing substituents—the methoxy (B1213986) group and the two carboxylic acid groups—play a crucial role in determining the position of substitution.
The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. In this compound, the interplay of these directing effects will govern the regioselectivity of substitution.
Halogenation: Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the aromatic rings. These reactions are typically carried out using the elemental halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). For aromatic rings bearing activating groups, the reaction can sometimes proceed without a catalyst. Given the activating nature of the methoxy group, halogenation is expected to occur preferentially on the methoxy-substituted ring at the positions ortho to the methoxy group. However, the steric hindrance and the deactivating effect of the adjacent carboxylic acid will influence the outcome. Decarboxylative halogenation is a potential side reaction under harsh conditions. nih.gov
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. The electrophile in this reaction is the nitronium ion (NO₂⁺). The strong activating effect of the methoxy group would direct the nitration to the positions ortho to it. The existence of related nitrated biphenyl (B1667301) compounds suggests the feasibility of this reaction.
| Reaction | Reagent | Expected Major Product Position(s) |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Ortho to the methoxy group on the same ring. |
| Nitration | HNO₃/H₂SO₄ | Ortho to the methoxy group on the same ring. |
Selective Reduction and Oxidation of Carboxylic Acid and Methoxy Functional Groups
Selective manipulation of the carboxylic acid and methoxy functional groups through reduction and oxidation offers another avenue for creating derivatives with distinct properties.
Selective Reduction: The reduction of carboxylic acids to alcohols is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carboxylic acids to primary alcohols. However, selective reduction of one carboxylic acid group in the presence of the other, or in the presence of the ester (if formed), can be challenging and would require protecting group strategies or the use of milder, more selective reagents. Borane-tetrahydrofuran complex (BH₃-THF) is known to selectively reduce carboxylic acids in the presence of some other functional groups. libretexts.org The selective reduction of aromatic carboxylic acids in the presence of aliphatic ones has also been reported, highlighting the potential for chemoselectivity based on the electronic environment. rsc.org
Selective Oxidation: The methoxy group can potentially be oxidized under certain conditions. Oxidative demethylation to the corresponding phenol (B47542) can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group can then be used for further functionalization. The biphenyl core itself is generally stable to oxidation, but under harsh conditions, degradation of the aromatic rings can occur. The oxidation of methoxy-substituted biphenyls has been studied, and the outcome is often dependent on the specific oxidant and reaction conditions. nih.govresearchgate.net
Synthesis of Polycyclic and Fused-Ring Derivatives from Biaryl Precursors
The biphenyl structure of this compound serves as an excellent precursor for the synthesis of more complex polycyclic and fused-ring systems. These reactions often involve intramolecular cyclizations to form new rings.
A prominent example of such a transformation is the intramolecular Friedel-Crafts acylation. By converting one or both of the carboxylic acid groups to a more reactive species, such as an acid chloride, and in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), an intramolecular cyclization can occur. acs.org This can lead to the formation of fluorenone derivatives, which are a class of polycyclic aromatic ketones with interesting photophysical and biological properties. The position of the cyclization will depend on which carboxylic acid is activated and the relative reactivity of the C-H bonds on the adjacent aromatic ring. The synthesis of fluorenone-dicarboxylic acids from biphenyl dicarboxylic acids has been reported, demonstrating the viability of this approach. rsc.org
Furthermore, other cyclization strategies, such as oxidative cyclodehydrogenation, can be employed to create larger polycyclic aromatic hydrocarbons (PAHs) from suitable oligophenylene precursors. capes.gov.briupac.org These reactions typically use strong oxidizing agents and/or high temperatures to induce the formation of new carbon-carbon bonds between the aromatic rings, leading to extended, planar aromatic systems.
Future Research Directions and Emerging Paradigms for 3 4 Carboxyphenyl 5 Methoxybenzoic Acid Research
Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Furthermore, AI is becoming an invaluable tool for retrosynthesis planning. rsc.orgresearchgate.netbeilstein-journals.orgelectronicsandbooks.com For a complex molecule like 3-(4-Carboxyphenyl)-5-methoxybenzoic acid, AI algorithms can predict viable synthetic routes by analyzing vast reaction databases. beilstein-journals.org These tools can identify optimal starting materials, reagents, and reaction conditions, potentially uncovering more efficient and sustainable synthetic pathways than those devised through conventional human intuition.
| Computational Tool | Application in this compound Research | Potential Outcome |
| Machine Learning (ML) Models | Prediction of physicochemical properties (solubility, melting point), and performance in materials (e.g., liquid crystal transition temperatures, gas adsorption in MOFs). sciencedaily.com | Accelerated screening of derivatives for specific applications without the need for extensive initial synthesis and characterization. |
| Generative Adversarial Networks (GANs) | De novo design of novel biphenyl (B1667301) dicarboxylic acid derivatives with optimized properties. arxiv.org | Discovery of new functional materials with enhanced performance characteristics. |
| Retrosynthesis Prediction Algorithms | Identification of the most efficient and novel synthetic routes to this compound and its derivatives. rsc.orgresearchgate.netbeilstein-journals.orgelectronicsandbooks.com | Reduced development time and cost for the synthesis of target compounds. |
Development of Advanced In Situ Characterization Methodologies
Understanding the formation and behavior of materials derived from this compound at a molecular level is crucial for optimizing their properties. Advanced in situ characterization techniques offer a window into the dynamic processes of crystallization and self-assembly, providing data that is often inaccessible through conventional ex situ methods. researchgate.net
Given its dicarboxylic acid nature, this compound is a prime candidate for use as an organic linker in the synthesis of MOFs. In situ X-ray diffraction (XRD) and scattering techniques, often utilizing synchrotron radiation, can monitor the nucleation and growth of MOF crystals in real-time. researchgate.netresearchgate.netchemrxiv.org This allows for the identification of transient intermediate phases and provides kinetic data that can be used to control the final structure and porosity of the material. Similarly, in situ spectroscopic methods, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, can track changes in the coordination environment of the carboxylic acid groups during MOF formation. mit.edu
For applications in areas like liquid crystals, understanding the crystallization process is paramount. Computational fluid dynamics (CFD) can be coupled with experimental techniques to model and visualize fluid flows during crystal growth, even under microgravity conditions. mit.edunasa.govresearchgate.netresearchgate.netmit.edu This can lead to the production of larger, higher-quality single crystals of materials based on this compound.
| In Situ Technique | Application in this compound Research | Insights Gained |
| Synchrotron X-ray Diffraction (XRD) | Real-time monitoring of the formation of MOFs using the target compound as a linker. researchgate.netresearchgate.netchemrxiv.org | Understanding of crystallization kinetics, identification of intermediate phases, and control over the final MOF architecture. |
| Raman and FTIR Spectroscopy | Probing the coordination chemistry of the carboxylate groups during self-assembly processes. mit.edu | Detailed information on bond formation and the local chemical environment. |
| Computational Fluid Dynamics (CFD) | Modeling of fluid dynamics during the crystal growth of derivatives. mit.edunasa.govresearchgate.netresearchgate.netmit.edu | Optimization of conditions for producing large, high-quality single crystals for advanced characterization and applications. |
Exploration of Novel Catalytic Pathways for Efficient Synthesis
The synthesis of asymmetrically substituted biphenyls like this compound typically relies on cross-coupling reactions. While established methods exist, the exploration of novel catalytic pathways is a key area of research to improve efficiency, reduce costs, and enhance sustainability.
The Suzuki-Miyaura coupling is a cornerstone for biphenyl synthesis, and the development of advanced palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands continues to expand its scope and efficiency, particularly for challenging substrates. gre.ac.ukscilit.comresearchgate.net Research into novel palladium complexes, including those based on imidazole (B134444) or N-heterocyclic carbenes, could offer improved activity and stability. researchgate.net Furthermore, ligand-free palladium catalysis in greener solvents like water represents a more sustainable approach. beilstein-journals.orgrsc.org
Emerging photocatalytic methods offer a paradigm shift in C-H activation and cross-coupling reactions. rsc.orgbeilstein-journals.orgresearchgate.netbeilstein-journals.org Visible-light-driven photocatalysis can enable the direct C-H arylation of arenes under mild conditions, potentially offering a more direct and atom-economical route to biphenyls than traditional cross-coupling methods that require pre-functionalized starting materials. researchgate.net The development of photocatalytic systems that can selectively functionalize the C-H bonds of a simpler precursor to generate this compound would be a significant advancement.
| Catalytic Pathway | Relevance to this compound Synthesis | Advantages |
| Advanced Suzuki-Miyaura Coupling | Efficient synthesis from boronic acid and aryl halide precursors. gre.ac.ukscilit.comresearchgate.net | High yields, good functional group tolerance, and a well-established methodology. |
| Ligand-Free Palladium Catalysis | A more sustainable approach to Suzuki-Miyaura coupling. beilstein-journals.orgrsc.org | Reduced cost and environmental impact by avoiding complex and expensive ligands. |
| Photocatalytic C-H Activation | Direct synthesis from non-prefunctionalized arenes. rsc.orgbeilstein-journals.orgresearchgate.netbeilstein-journals.org | Increased atom economy, reduced waste, and the use of mild reaction conditions powered by light. |
Expanding Functional Material Applications to Advanced Technologies
The unique substitution pattern of this compound makes it a promising building block for a variety of advanced functional materials. Its bent, non-linear geometry, a consequence of the 3,5-disubstitution on one phenyl ring and 4-substitution on the other, is particularly intriguing.
This bent-core structure is a key feature in the design of bent-core liquid crystals, which can exhibit unique and desirable properties such as ferroelectricity and nonlinear optical activity. beilstein-journals.org The combination of the rigid biphenyl core, the flexible methoxy (B1213986) group, and the hydrogen-bonding carboxylic acid groups could lead to the formation of novel mesophases. electronicsandbooks.comscilit.comnih.govresearchgate.net
In the realm of porous materials, this compound can serve as a functionalized linker for creating bespoke MOFs. researchgate.netchemrxiv.org The methoxy group can modify the chemical environment within the pores, potentially enhancing selectivity for gas separation or providing active sites for catalysis. sciencedaily.comrsc.org Computational screening of MOFs constructed from such linkers can predict their performance for applications like carbon capture or natural gas purification. sciencedaily.comrsc.org
Furthermore, biphenyl derivatives are known to be useful in organic electronics. researchgate.net The extended π-system of the biphenyl core in this compound suggests potential applications in organic light-emitting diodes (OLEDs) or as a component in other organic electronic devices, once appropriately modified.
| Application Area | Role of this compound | Potential Technological Impact |
| Liquid Crystals | As a bent-core mesogen. beilstein-journals.org | Development of new display technologies, optical switches, and sensors. |
| Metal-Organic Frameworks (MOFs) | As a functionalized organic linker. researchgate.netchemrxiv.org | Creation of highly selective materials for gas storage and separation, and novel heterogeneous catalysts. |
| Organic Electronics | As a building block for organic semiconductors. researchgate.net | Fabrication of next-generation flexible displays, lighting, and solar cells. |
Q & A
Q. What are the standard synthetic routes for 3-(4-Carboxyphenyl)-5-methoxybenzoic acid, and how is high purity ensured?
- Methodological Answer : Synthesis typically involves multi-step functionalization of a benzoic acid backbone. A common approach starts with halogenated intermediates (e.g., 3,5-dibromobenzoic acid), followed by Suzuki-Miyaura coupling to introduce the 4-carboxyphenyl group. Methoxy groups are introduced via nucleophilic substitution or ester hydrolysis. Key steps include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methoxy proton resonates at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.0 ppm .
- X-ray Crystallography : Resolves stereochemistry and crystal packing; bond angles between the carboxyphenyl and methoxy groups are typically ~120° .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) .
Q. How is the compound initially screened for biological activity?
- Methodological Answer :
- Antimicrobial Assays : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported in µg/mL) .
- Enzyme Inhibition Studies : Assessed against cyclooxygenase-2 (COX-2) or kinases using fluorescence-based assays (IC₅₀ values determined) .
Advanced Research Questions
Q. What reaction mechanisms govern its chemical transformations (e.g., ester hydrolysis)?
- Methodological Answer :
- Acidic Hydrolysis : The methoxycarbonyl group undergoes hydrolysis in HCl/THF (1:1 v/v) at 80°C, forming a carboxylic acid via a tetrahedral intermediate. Reaction progress is monitored by TLC .
- Electrophilic Substitution : Nitration at the 4-position occurs in HNO₃/H₂SO₄, with regioselectivity confirmed by computational modeling (DFT studies) .
Q. How can computational modeling optimize its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB: 5KIR). The carboxyphenyl group forms hydrogen bonds with Arg120, while the methoxy group stabilizes hydrophobic pockets .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict reactivity at specific positions (e.g., electron-deficient C5 for nucleophilic attack) .
Q. How are contradictions in experimental data resolved (e.g., varying reaction yields)?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic forms affecting crystallization yields. For example, Form I (mp 210°C) vs. Form II (mp 225°C) .
- HPLC-MS Coupling : Detects trace impurities (e.g., unreacted intermediates) causing yield discrepancies .
Q. What role does it play in coordination chemistry and material science?
- Methodological Answer :
- Metal-Organic Frameworks (MOFs) : Acts as a ditopic ligand, coordinating to Zn²⁺ or Cu²⁺ nodes. N₂ adsorption isotherms reveal surface areas >1000 m²/g .
- Luminescent Properties : When integrated into Eu³⁺-MOFs, exhibits red emission (λₑₘ = 615 nm) due to antenna effects from the aromatic backbone .
Q. How do stereochemical and isomerization effects influence its reactivity?
- Methodological Answer :
- X-ray Analysis : Confirms planar geometry of the benzoic acid core, minimizing steric hindrance for ligand-metal coordination .
- Atropisomerism Studies : Variable-temperature NMR (25–100°C) detects restricted rotation of the 4-carboxyphenyl group, affecting catalytic activity in asymmetric synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
